N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzamide
Description
N-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a thiophene-hydroxymethyl-thiophene scaffold and a trifluoromethyl-substituted aromatic ring. This compound’s structural complexity arises from its dual thiophene moieties and the electron-withdrawing trifluoromethyl group, which may enhance metabolic stability and binding affinity in pharmacological contexts .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)13-3-1-11(2-4-13)17(24)22-9-14-5-6-15(26-14)16(23)12-7-8-25-10-12/h1-8,10,16,23H,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXXMAIXMGAWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a thiophene core structure. Thiophenes are known for their stability and electronic properties, making them valuable in various chemical and pharmaceutical applications. This article delves into the biological activity of this compound, exploring its potential therapeutic uses, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound includes:
- Thiophene Rings : Contributing to its pharmacological properties.
- Trifluoromethyl Group : Known to enhance biological activity through increased lipophilicity and metabolic stability.
Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily through:
- Antimicrobial Activity : Similar thiophene derivatives have shown effectiveness against drug-resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) by inhibiting cell wall biosynthesis .
- Anti-inflammatory Properties : Compounds containing trifluoromethyl groups have been linked to reduced pro-inflammatory cytokines in various models .
- Inhibition of Enzymatic Activity : Certain benzamide derivatives inhibit key enzymes involved in cellular processes, such as DHFR (Dihydrofolate Reductase), which is crucial for DNA synthesis and repair .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of MRSA growth | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Enzyme inhibition | Inhibition of DHFR |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of similar thiophene derivatives against a range of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to range from 0.25 μg/mL to 2 μg/mL, indicating potent activity against resistant strains . -
In Vivo Studies :
In murine models, compounds with similar structures demonstrated significant efficacy in reducing bacterial load in infected wounds while also mitigating inflammatory responses . Histopathological examinations revealed improved tissue healing and reduced inflammatory cell infiltration. -
Mechanistic Insights :
Global proteomic studies have shown that treatment with thiophene-based compounds affects multiple bacterial processes, including transcription and metabolism, thereby reducing virulence factors such as thermonuclease in S. aureus .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, indicating its potential as a therapeutic agent against various cancer cell lines.
Case Study: Anticancer Efficacy
A study involving the compound demonstrated significant cytotoxicity against several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 1.50 µM (Induction of apoptosis)
- A549 (Lung Cancer) : IC50 = 7 µM (Cell cycle arrest in S phase)
- PC3 (Prostate Cancer) : IC50 = 14 µM (Inhibition of angiogenesis)
These results suggest that the compound may induce apoptosis and inhibit tumor growth through multiple mechanisms, making it a candidate for further development in cancer therapeutics .
Antibacterial Properties
The compound has shown promising antibacterial activity against various strains of bacteria, which is crucial in addressing antibiotic resistance.
Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Enterococcus faecalis | 40 | 29 |
| Pseudomonas aeruginosa | 50 | 24 |
| Salmonella typhi | 45 | 30 |
| Klebsiella pneumoniae | 50 | 19 |
These findings indicate that the compound could serve as an effective alternative or complement to existing antibiotics .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzamide has demonstrated anti-inflammatory effects.
Material Science Applications
The unique chemical structure of this compound, which includes thiophene rings and trifluoromethyl groups, makes it a candidate for use in advanced materials, including organic electronics and sensors.
Potential Uses
- Organic Photovoltaics : The electronic properties of thiophene derivatives can enhance the efficiency of solar cells.
- Sensors : The compound's ability to interact with various analytes can be harnessed in developing sensitive detection methods for environmental monitoring.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl (-CF₃) group is a common feature in compounds 52 and 5a-i , enhancing lipophilicity and resistance to oxidative metabolism.
Key Observations :
- The target compound’s synthesis likely involves multi-step heterocyclic assembly, akin to 41p , but with additional complexity due to the hydroxymethyl-thiophene group.
- Triazine-containing 52 requires prolonged reaction times (33 hours) compared to hydrazine derivatives (5a-i , 1 hour), reflecting differences in reactivity .
Physicochemical Properties
Key Observations :
- The trifluoromethyl group in the target compound and 52 reduces water solubility but improves membrane permeability.
- IR data for 52 and 41p confirm functional groups (e.g., C=O, S=O), which can guide characterization of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
